(2,2-Difluorocyclohexyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

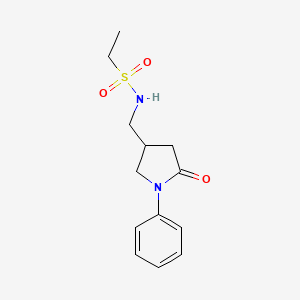

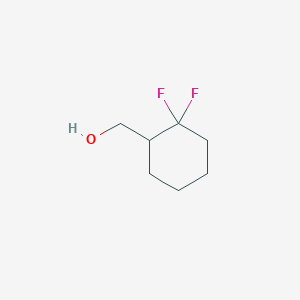

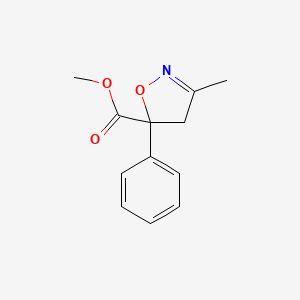

“(2,2-Difluorocyclohexyl)methanol” is a chemical compound with the molecular formula C7H12F2O . It has an average mass of 150.166 Da and a monoisotopic mass of 150.085617 Da .

Molecular Structure Analysis

The molecular structure of “(2,2-Difluorocyclohexyl)methanol” consists of a cyclohexyl ring with two fluorine atoms attached to the same carbon atom and a methanol group attached to another carbon atom on the ring .

Scientific Research Applications

Methanol to Olefins (MTO) Technology : Methanol is a critical component in the MTO reaction, a significant reaction for both fundamental research and industrial application. The development of MTO technology has led to the construction of the world's first coal to olefin plant, highlighting the importance of methanol in industrial applications (Tian et al., 2015).

Methanol as a Hydrogen Donor : Methanol can act as a hydrogen donor in homogeneously catalyzed reactions, especially in the reduction of ketones to alcohols. This property of methanol makes it valuable in various organic synthesis processes (Smith & Maitlis, 1985).

Influence on Lipid Dynamics in Biological Membranes : Methanol is used to study transmembrane proteins/peptides in biological and synthetic membranes. It has been shown to significantly impact lipid dynamics, influencing the structure-function relationship in bilayer composition (Nguyen et al., 2019).

Applications in Photoreactors : Methanol is used in the photolysis of H2O2 in aqueous solutions to measure the yield of *OH radicals, making it suitable for polychromatic UV actinometry in large volumes of water, which is crucial in environmental science (Goldstein et al., 2007).

Applications in Organic Synthesis : Methanol finds interesting applications in chemical synthesis and energy technologies. Its effective utilization in organic synthesis, such as selective N-methylation of amines, highlights its synthetic value (Sarki et al., 2021).

Methanol Production and Applications : Methanol, as the simplest alcohol, is one of the most useful chemical compounds. It serves as a building block for obtaining complex chemical structures and as a clean-burning fuel with a high octane number. Its synthesis, involving CO2 conversion, can significantly reduce CO2 emissions, underlining its role in sustainable development (Dalena et al., 2018).

properties

IUPAC Name |

(2,2-difluorocyclohexyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O/c8-7(9)4-2-1-3-6(7)5-10/h6,10H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFIXBKDDBRTKOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Difluorocyclohexyl)methanol | |

CAS RN |

1545583-95-6 |

Source

|

| Record name | (2,2-difluorocyclohexyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2366446.png)

![3-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2366450.png)

![3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide](/img/structure/B2366451.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-nitrobenzylidene)propanehydrazide](/img/structure/B2366454.png)

![Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2366458.png)

![3-(furan-2-ylmethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2366459.png)

![5,6-Dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole](/img/structure/B2366461.png)

![2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2366466.png)